molecular formula C9H9N3O2 B13258312 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid

6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid

Cat. No.: B13258312
M. Wt: 191.19 g/mol
InChI Key: YVCPMVCCVSSSMK-UHFFFAOYSA-N
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Description

6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methyl(prop-2-yn-1-yl)amino group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Alkylation: The pyrimidine derivative undergoes alkylation with methyl(prop-2-yn-1-yl)amine under basic conditions to introduce the methyl(prop-2-yn-1-yl)amino group.

    Carboxylation: The intermediate product is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl(prop-2-yn-1-yl)amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of N-oxides or carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • 4-Methyl-2-[prop-2-yn-1-ylamino]pyrimidine-5-carboxylic acid
  • N-(prop-2-yn-1-ylamino)pyridines

Comparison:

  • Uniqueness: 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
  • Differences: Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

This comprehensive overview highlights the significance of 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid in various scientific domains. Its unique structure and reactivity make it a compound of interest for further exploration and development.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-4-12(2)8-5-7(9(13)14)10-6-11-8/h1,5-6H,4H2,2H3,(H,13,14)

InChI Key

YVCPMVCCVSSSMK-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=NC(=C1)C(=O)O

Origin of Product

United States

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